![molecular formula C11H12N2O3S B2497208 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one CAS No. 1527466-89-2](/img/structure/B2497208.png)
6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one
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Description
6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one, also known as DMQ, is a novel small molecule that has been studied for its potential as a therapeutic agent for a variety of diseases. DMQ has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. DMQ has also been studied for its potential ability to modulate the activity of certain enzymes, such as cytochrome P450, and its potential as a drug transporter.
Scientific Research Applications
Antimalarial Drug Lead
The compound 6,7-dimethoxyquinazoline-2,4-diamines, closely related to 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one, has been extensively studied for its antimalarial properties. Around 150 different derivatives of this compound were synthesized and evaluated for antimalarial activity, leading to the discovery of a promising antimalarial drug lead known as SSJ-717 (Mizukawa et al., 2021).
Pharmacological Evaluation as Anticonvulsant Agents
Another research domain is the synthesis and evaluation of certain derivatives of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one for their anticonvulsant activity. Specifically, derivatives were tested against various seizure models in mice, showing significant anticonvulsant activities (Das et al., 2014).
Anti-tubercular Activity
The compound has also been evaluated for its potential as an inhibitor of Mycobacterium tuberculosis. Studies have identified novel inhibitors within the 4-anilinoquinoline/quinazoline scaffold arrays, which include compounds derived from 6,7-dimethoxyquinazolin-4(3H)-one, demonstrating significant anti-tubercular activity (Asquith et al., 2019).
Antioxidant and Cytotoxic Activity
Research also extends to the exploration of the antioxidant and cytotoxic activities of polyphenolic derivatives of quinazolin-4(3H)-one. These studies aim to develop hybrid molecules with significant therapeutic properties, with focus on anticancer and antiradical activities (Pele et al., 2022).
Synthesis and Analgesic, Anti-inflammatory, and Antibacterial Activities
The compound's derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and antibacterial activities. This research highlights the versatility of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one derivatives in different therapeutic areas (Alagarsamy et al., 2003).
properties
IUPAC Name |
6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZWULYBJQRMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one |
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